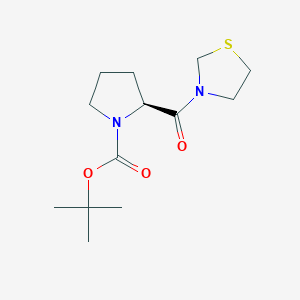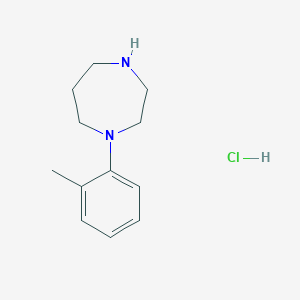
1-(2-Methylphenyl)homopiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.74 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse pharmacological properties. This compound is of particular interest in the field of medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-(2-Methylphenyl)homopiperazine hydrochloride typically involves the reaction of 2-methylphenylamine with homopiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methylphenyl)homopiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperazine derivatives, which can have significant pharmacological activities.
Scientific Research Applications
1-(2-Methylphenyl)homopiperazine hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)homopiperazine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also interact with enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(2-Methylphenyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine hydrochloride: This compound has a methoxy group instead of a methyl group, which can influence its pharmacological properties.
1-(4-Chlorophenyl)piperazine hydrochloride: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: The dichloro substitution can enhance the compound’s potency and specificity for certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(2-methylphenyl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14;/h2-3,5-6,13H,4,7-10H2,1H3;1H |
InChI Key |
IJDZUUDKIUAHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


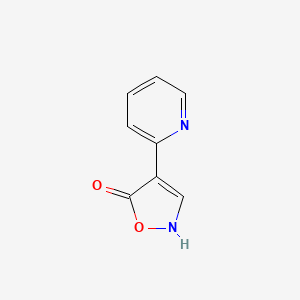
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
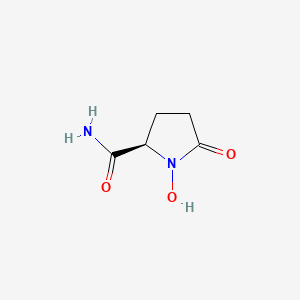
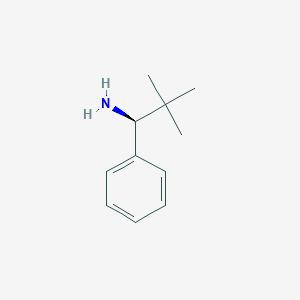
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
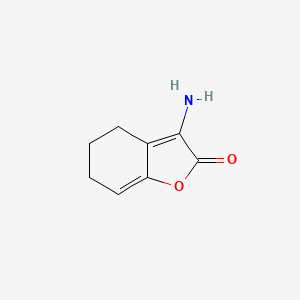
![(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)
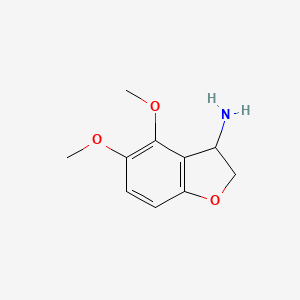
![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)

![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
